molecular formula C22H16N4O2 B2642203 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1424622-23-0

3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide

Cat. No.: B2642203
CAS No.: 1424622-23-0
M. Wt: 368.396
InChI Key: ZZSUJDCQRPEJFZ-UHFFFAOYSA-N
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Description

3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. One common method involves the cyclization of salicylaldehyde with ethyl chloroacetate to form the benzofuran ring . The pyrazole ring can be synthesized by reacting hydrazine with a β-keto ester . These intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This method is advantageous due to its efficiency and the ability to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzofuran and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1-Benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide is unique due to its combination of benzofuran and pyrazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

3-[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2/c23-12-17(22(24)27)10-18-14-26(13-15-6-2-1-3-7-15)25-21(18)20-11-16-8-4-5-9-19(16)28-20/h1-11,14H,13H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSUJDCQRPEJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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